Fmoc-NH-PEG6-CH2COOH
Overview
Description
Fmoc-NH-PEG6-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG6-CH2COOH typically involves the reaction of an α-amino acid with PEG under suitable reaction conditions. The Fmoc group is introduced to protect the amine group, and the terminal carboxylic acid is formed through the reaction with appropriate reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the protection of the amine group with the Fmoc group and the formation of the terminal carboxylic acid. The compound is then purified to achieve high purity levels, typically ≥95% .
Types of Reactions:
Deprotection: The Fmoc group can be deprotected under basic conditions to obtain the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond
Common Reagents and Conditions:
Deprotection: Basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Amide Bond Formation: Activators such as EDC or HATU in the presence of primary amine groups
Major Products:
Free Amine: Obtained after deprotection of the Fmoc group.
Amide Bond: Formed through the reaction of the terminal carboxylic acid with primary amine groups
Chemistry:
Solid-Phase Synthesis of Peptides: this compound is used in the solid-phase synthesis of amino-, carboxy-, and side-chain pegylated peptides, providing site-specific pegylation for peptides at different positions.
Biology:
Surface Plasmon Resonance Imaging: Used in the creation of DNA arrays on gold surfaces for studying protein-DNA interactions.
Medicine:
Drug Delivery Systems: Used to create nanocarriers for drugs like paclitaxel, enhancing drug loading capacity and stability.
Industry:
Mechanism of Action
The mechanism of action of Fmoc-NH-PEG6-CH2COOH involves the deprotection of the Fmoc group under basic conditions to obtain a free amine, which can be used for further conjugations. The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form a stable amide bond. This allows the compound to be used as a linker in various applications, including peptide synthesis and drug delivery systems .
Comparison with Similar Compounds
Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, which may affect its solubility and reactivity.
Fmoc-NH-PEG4-CH2COOH: Contains a PEG spacer of intermediate length, offering a balance between solubility and reactivity.
Uniqueness: Fmoc-NH-PEG6-CH2COOH is unique due to its longer PEG spacer, which increases its solubility in aqueous media and provides greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO10/c31-28(32)22-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-30-29(33)40-21-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-8,27H,9-22H2,(H,30,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANLHKUCDRJGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.